Cas no 932240-90-9 (3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}aniline)

3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}aniline structure
932240-90-9 structure
商品名:3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}aniline
CAS番号:932240-90-9
MF:C19H16N4
メガワット:300.357
MDL:MFCD09473430
CID:3155740
PubChem ID:19916054

3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}aniline 化学的及び物理的性質

名前と識別子

    • 3-(2-Methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-phenylamine
    • 3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}aniline
    • 932240-90-9
    • 3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline
    • AKOS004099742
    • STK351819
    • 3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
    • EN300-231420
    • CS-0282867
    • MDL: MFCD09473430
    • インチ: InChI=1S/C19H16N4/c1-13-18(14-6-3-2-4-7-14)19-21-11-10-17(23(19)22-13)15-8-5-9-16(20)12-15/h2-12H,20H2,1H3
    • InChIKey: NJZULBXMGDVDKR-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)N

計算された属性

  • せいみつぶんしりょう: 300.137496527Da
  • どういたいしつりょう: 300.137496527Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM272112-1g
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
932240-90-9 97%
1g
$318 2021-08-18
Chemenu
CM272112-10g
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
932240-90-9 97%
10g
$1332 2021-08-18
Ambeed
A676469-1g
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
932240-90-9 97%
1g
$340.0 2024-04-16
Crysdot LLC
CD11010756-1g
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
932240-90-9 97%
1g
$337 2024-07-19
Crysdot LLC
CD11010756-10g
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
932240-90-9 97%
10g
$1414 2024-07-19
Enamine
EN300-231420-5.0g
3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline
932240-90-9 95%
5.0g
$2028.0 2024-06-20
Enamine
EN300-231420-0.05g
3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline
932240-90-9 95%
0.05g
$162.0 2024-06-20
Enamine
EN300-231420-2.5g
3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline
932240-90-9 95%
2.5g
$1370.0 2024-06-20
Chemenu
CM272112-1g
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
932240-90-9 97%
1g
$374 2024-07-19
Enamine
EN300-231420-10.0g
3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline
932240-90-9 95%
10.0g
$3007.0 2024-06-20

3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}aniline 関連文献

3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}anilineに関する追加情報

Professional Introduction to Compound with CAS No. 932240-90-9 and Product Name: 3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline

The compound with the CAS number 932240-90-9 and the product name 3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this molecule, featuring a fused pyrazolo[1,5-a]pyrimidine core linked to an aniline moiety, positions it as a promising candidate for further investigation in drug discovery pipelines.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This particular derivative, 3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline, incorporates substituents that enhance its pharmacological profile. The 2-methyl group and the 3-phenyl group contribute to the molecule's solubility and metabolic stability, while the aniline part provides a hydrogen bond donor capability that is crucial for binding to biological targets. These features make the compound an attractive scaffold for designing novel therapeutic agents.

Recent studies have highlighted the importance of fused heterocyclic systems in drug development. The pyrazolo[1,5-a]pyrimidine core has been extensively studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. In particular, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The compound in question (3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline) has been synthesized with the aim of improving binding affinity and selectivity towards these targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2-methyl and 3-phenyl substituents into the pyrazolo[1,5-a]pyrimidine ring is achieved through carefully optimized Friedel-Crafts alkylation and acylation reactions. Subsequent functionalization at the 7-position with aniline is performed using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. These synthetic strategies ensure high yield and purity, which are essential for subsequent biological evaluation.

Biological activity assays have been conducted to evaluate the potential therapeutic properties of 3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline. Preliminary results indicate that this compound exhibits significant inhibitory activity against several kinases, including those overexpressed in cancer cells. The presence of the aniline moiety appears to enhance binding interactions with these targets, leading to potent inhibition of enzymatic activity. Furthermore, structural modifications have been explored to optimize the pharmacokinetic properties of the compound.

The significance of this compound lies in its potential as a lead molecule for drug development. By leveraging the known bioactivity of the pyrazolo[1,5-a]pyrimidine scaffold and incorporating structurally optimized substituents, researchers aim to develop novel therapeutics with improved efficacy and reduced side effects. The compound's design reflects a rational approach to drug discovery, where structural features are carefully tailored to enhance binding affinity and selectivity.

Future studies will focus on further characterizing the biological activity of 3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline, including its mechanism of action and potential therapeutic applications. In vitro and in vivo studies will be conducted to assess its efficacy against relevant disease models. Additionally, computational modeling techniques will be employed to gain insights into its interactions with biological targets at the molecular level.

The development of novel heterocyclic compounds like 3-{2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}aniline underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating basic research findings into tangible therapeutic benefits for patients worldwide. The continued exploration of this compound represents a significant step forward in the quest for new treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:932240-90-9)3-{2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}aniline
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清らかである:99%
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